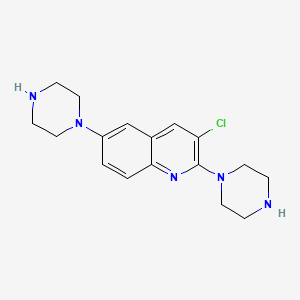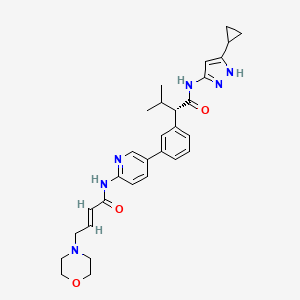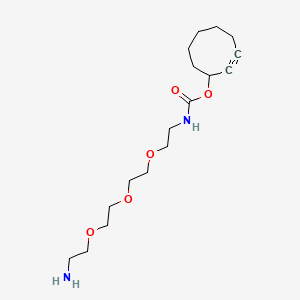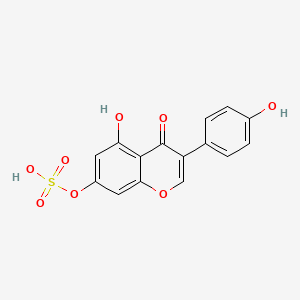
Genistein 7-sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Genistein 7-sulfate is a sulfated derivative of genistein, a naturally occurring isoflavone found predominantly in soy products. Genistein is known for its various health benefits, including antioxidant, anti-inflammatory, and anticancer properties. The sulfation of genistein enhances its solubility and bioavailability, making this compound a compound of interest in scientific research and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of genistein 7-sulfate typically involves the sulfation of genistein. This can be achieved using sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent such as pyridine or dimethylformamide. The reaction is usually carried out at low temperatures to prevent degradation of the compound .
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial or enzymatic systems. These methods are advantageous due to their specificity and efficiency in producing high yields of the desired sulfated product .
Analyse Des Réactions Chimiques
Types of Reactions: Genistein 7-sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound, genistein.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate genistein .
Applications De Recherche Scientifique
Genistein 7-sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study sulfation reactions and their effects on bioavailability and solubility.
Biology: Research has shown that this compound can modulate various biological pathways, including those involved in cell growth and apoptosis.
Medicine: Due to its enhanced bioavailability, this compound is being investigated for its potential therapeutic effects in cancer treatment, cardiovascular health, and bone health.
Industry: It is used in the development of nutraceuticals and functional foods aimed at providing health benefits beyond basic nutrition
Mécanisme D'action
Genistein 7-sulfate exerts its effects through several mechanisms:
Inhibition of Enzymes: It inhibits protein-tyrosine kinases and topoisomerase-II, which are crucial for cell growth and proliferation.
Estrogen Receptor Modulation: As a phytoestrogen, it can bind to estrogen receptors, modulating the transcription of estrogen-responsive genes.
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Genistein: The parent compound, known for its health benefits but with lower bioavailability compared to its sulfated derivative.
Daidzein: Another isoflavone found in soy, similar in structure but with different biological activities.
Genistin: The glucoside form of genistein, which is converted to genistein in the body
Uniqueness of Genistein 7-sulfate: this compound stands out due to its enhanced solubility and bioavailability, making it more effective in delivering the health benefits associated with genistein. Its ability to modulate multiple biological pathways also adds to its uniqueness and potential therapeutic applications .
Propriétés
Numéro CAS |
182322-62-9 |
|---|---|
Formule moléculaire |
C15H10O8S |
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl] hydrogen sulfate |
InChI |
InChI=1S/C15H10O8S/c16-9-3-1-8(2-4-9)11-7-22-13-6-10(23-24(19,20)21)5-12(17)14(13)15(11)18/h1-7,16-17H,(H,19,20,21) |
Clé InChI |
DKEIWIJUHWVGRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate](/img/structure/B12376532.png)
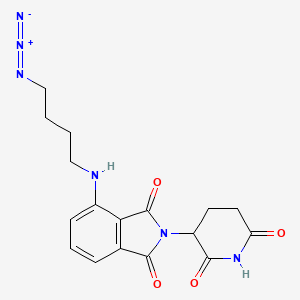
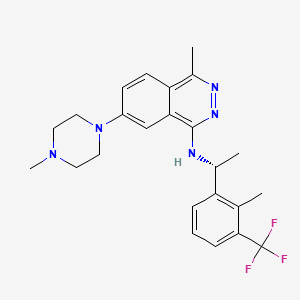

![4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide](/img/structure/B12376572.png)
![benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B12376576.png)

![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-[4-(triazol-2-yl)butyl]benzamide](/img/structure/B12376579.png)
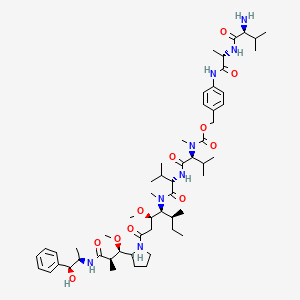
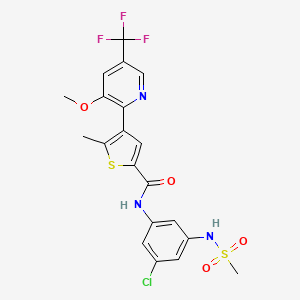
![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12376593.png)
